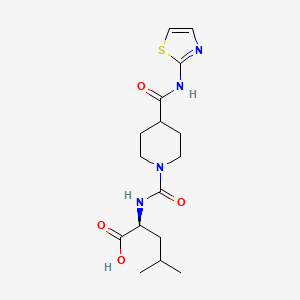

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H24N4O4S |

|---|---|

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(2S)-4-methyl-2-[[4-(1,3-thiazol-2-ylcarbamoyl)piperidine-1-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C16H24N4O4S/c1-10(2)9-12(14(22)23)18-16(24)20-6-3-11(4-7-20)13(21)19-15-17-5-8-25-15/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,24)(H,22,23)(H,17,19,21)/t12-/m0/s1 |

Clave InChI |

XXKUWDIUUZIARI-LBPRGKRZSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Abstract

This technical guide provides a comprehensive overview of the chemical and predicted biological properties of the novel compound, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. While this molecule is not extensively documented in public literature, its structure—comprising an L-leucine moiety, a piperidine-4-carboxylic acid scaffold, and a 2-aminothiazole cap—suggests significant potential in medicinal chemistry, particularly as a modulator of protein-protein interactions or as an enzyme inhibitor. This document outlines its fundamental chemical properties, proposes a robust synthetic pathway, and details protocols for its characterization. Furthermore, it explores a hypothetical mechanism of action as a protease inhibitor and provides a detailed methodology for a corresponding in vitro enzymatic assay. This guide is intended for researchers and professionals in drug discovery and development, offering a predictive yet scientifically grounded framework for the evaluation and application of this and structurally related compounds.

Introduction and Chemical Identity

This compound is a synthetic molecule featuring key pharmacophores: an essential amino acid (L-Leucine), a conformationally constrained piperidine linker, and a biologically active 2-aminothiazole heterocycle. The L-leucine component is crucial for protein biosynthesis and is known to play a significant role in muscle protein synthesis by activating the mTOR signaling pathway[][2]. The 2-aminothiazole core is a privileged structure found in numerous FDA-approved drugs and is recognized for its versatile biological activities, including antimicrobial and anticancer properties[3][4][5]. The piperidine scaffold provides a rigid, three-dimensional structure that can orient the functional groups for optimal interaction with a biological target.

Based on its nomenclature, the chemical structure and its fundamental properties have been determined.

Chemical Structure

Caption: 2D Structure of the title compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source/Method |

| CAS Number | 1814897-92-1 | [6][7][8][9] |

| Molecular Formula | C₁₆H₂₄N₄O₄S | [6][7] |

| Molecular Weight | 368.45 g/mol | [6][7] |

| Appearance | Predicted: White to off-white solid | [6][7] |

| Solubility | DMSO: 100 mg/mL (271.41 mM) | [6][7] |

| Predicted LogP | 1.5 - 2.5 | Structure-based estimation |

| Predicted pKa | Acidic (COOH): ~3.5-4.5; Basic (Thiazole N): ~5.0-6.0 | Functional group analysis |

| Storage | Powder: -20°C (3 years); In solvent (-80°C): 6 months | [6][7] |

Proposed Synthesis and Characterization

A multi-step synthetic route is proposed, leveraging well-established amide bond formation and peptide coupling chemistries. The synthesis is designed for efficiency and scalability, using commercially available starting materials.

Synthetic Workflow

Caption: Proposed synthetic workflow diagram.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq)[10] in anhydrous Dimethylformamide (DMF), add HATU (1.1 eq)[11][12][13] and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add 2-Aminothiazole (1.0 eq)[3][14][15] to the reaction mixture.

-

Stir at room temperature for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA.

-

The resulting TFA salt of 4-(thiazol-2-ylcarbamoyl)piperidine can be used directly in the next step.

Step 3: Final Coupling

-

In a separate flask, dissolve Boc-L-leucine (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 20 minutes.

-

Add the deprotected piperidine derivative from Step 2 (1.0 eq) to the activated leucine solution.

-

Stir the reaction at room temperature for 12-18 hours.

-

Work-up the reaction as described in Step 1.

-

Purify the final compound by preparative HPLC to obtain this compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include the characteristic isobutyl protons of leucine, piperidine ring protons, and aromatic protons of the thiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₆H₂₄N₄O₄S).

-

High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by analytical HPLC, aiming for >95% purity for biological assays.

Hypothetical Biological Activity and Mechanism of Action

The structural features of this compound suggest it may function as a protease inhibitor. Protease inhibitors are a class of drugs that prevent viral replication or other pathological processes by blocking the activity of proteases[16][17][18].

-

L-Leucine Moiety: The isobutyl side chain of leucine is hydrophobic and can fit into the S2 or S3 hydrophobic pockets of many proteases, contributing to binding affinity and selectivity.[19]

-

Amide Bonds: The molecule contains multiple amide bonds that can mimic the peptide backbone of a natural substrate, allowing it to bind to the active site of a protease.

-

Thiazole Ring: The thiazole ring can participate in hydrogen bonding or π-stacking interactions within the enzyme's active site. The exocyclic amine provides a key hydrogen bond donor.

Based on these features, a plausible mechanism of action is the competitive, reversible inhibition of a serine or cysteine protease.

Proposed Mechanism of Action Pathway

Caption: Competitive inhibition of a target protease.

Protocol: In Vitro Protease Inhibition Assay

To evaluate the inhibitory potential of the title compound, a Fluorescence Resonance Energy Transfer (FRET)-based assay is recommended. FRET assays are highly sensitive and allow for real-time monitoring of enzyme activity[20][21][22].

FRET Assay Workflow

Caption: Workflow for FRET-based protease assay.

Detailed Experimental Protocol: FRET Assay

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the target protease (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5).

-

Enzyme Solution: Dilute the stock solution of the target protease in cold assay buffer to the desired working concentration (e.g., 2X final concentration).

-

FRET Substrate: Reconstitute a commercially available FRET peptide substrate (containing a fluorophore and a quencher) in DMSO and then dilute in assay buffer to the working concentration (e.g., 2X final concentration, typically near its Km value).

-

Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the title compound in 100% DMSO.

2. Assay Procedure (384-well plate format):

-

Perform a serial dilution of the inhibitor stock solution in DMSO to create a 10-point dose-response curve.

-

Add 1 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells of a black, low-volume 384-well plate.

-

Add 10 µL of the 2X enzyme solution to all wells.

-

Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the 2X FRET substrate solution to all wells. The final volume will be 21 µL.

-

Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity every 60 seconds for 30-60 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., EDANS/Dabsyl).

-

Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a novel chemical entity with significant, albeit predicted, therapeutic potential. Its modular structure combines elements known to interact favorably with biological targets, particularly proteases. The synthetic and analytical protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. Further investigation into its specific molecular targets and in vivo efficacy is warranted and represents a promising avenue for future drug discovery efforts.

References

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|CAS 1814897-92-1|ChemScene|製品詳細 [tci-chemical-trading.com]

- 9. chembk.com [chembk.com]

- 10. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. peptide.com [peptide.com]

- 14. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a complex leucine derivative with potential applications in drug discovery and development. The proposed synthesis is a multi-step process designed for clarity, efficiency, and scalability, commencing from commercially available starting materials. This document elucidates the strategic rationale behind the chosen pathway, including the selection of protecting groups and coupling agents, and offers detailed, step-by-step protocols for each key transformation. The guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, providing the necessary technical depth to replicate and adapt the described methodologies.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₆H₂₄N₄O₄S, Molecular Weight: 368.45 g/mol ) is a derivative of the essential amino acid L-leucine, incorporating a functionalized piperidine-thiazole scaffold.[1][2] Such hybrid molecules are of significant interest in medicinal chemistry, as they combine the biocompatible recognition elements of an amino acid with the rigid, pharmacologically active motifs of heterocyclic systems like piperidine and thiazole.[3][4] The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds.[3][5][6]

The synthesis of this target molecule presents a classic challenge in multi-component assembly, requiring precise control over chemoselectivity. The core of our synthetic strategy is a convergent approach, wherein two key fragments are synthesized and purified independently before being joined in the final steps. This methodology enhances overall yield and simplifies the purification of the final product.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals three primary building blocks: L-leucine, 1-Boc-piperidine-4-carboxylic acid, and 2-aminothiazole. The strategy hinges on two key amide bond formations and a crucial urea-like linkage.

The diagram below outlines the strategic disconnections that form the basis of our forward synthesis plan.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis is designed as a three-part process:

-

Part A: Construction of the Boc-protected piperidine-thiazole core.

-

Part B: Deprotection to yield the free piperidine scaffold.

-

Part C: Formation of the urea linkage with L-leucine to yield the final product.

The complete workflow is illustrated below.

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylate

This initial step involves the formation of an amide bond between the carboxylic acid of the piperidine building block and the exocyclic amine of 2-aminothiazole.

-

Expertise & Rationale: The nitrogen of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is critical to prevent its competing nucleophilicity during the amide coupling, ensuring that the reaction occurs exclusively at the desired carboxylic acid moiety.[4] We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling system. This combination is highly efficient, minimizes racemization (not a concern here, but good practice), and generates a water-soluble urea byproduct, simplifying purification.[7][8]

-

Experimental Protocol:

-

To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the active HOBt ester.

-

Add 2-aminothiazole (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the title compound as a white solid.

-

Step 2: Synthesis of N-(thiazol-2-yl)piperidine-4-carboxamide

This step involves the selective removal of the acid-labile Boc protecting group to expose the piperidine nitrogen for the subsequent reaction.

-

Expertise & Rationale: The Boc group is renowned for its stability under a wide range of conditions but is easily cleaved under strong acidic conditions.[][10] A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is an excellent choice as it provides anhydrous conditions and the resulting hydrochloride salt of the product often precipitates, facilitating its isolation. The primary byproduct, isobutylene, and CO₂ are volatile and easily removed.[11]

-

Experimental Protocol:

-

Dissolve the product from Step 2.1 (1.0 eq) in a minimal amount of 1,4-dioxane (0.2 M).

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC.

-

Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation.

-

Filter the solid and dry under vacuum to yield N-(thiazol-2-yl)piperidine-4-carboxamide hydrochloride. This salt is typically used directly in the next step after neutralization.

-

& 2.4. Step 3 & 4: Final Coupling with L-Leucine

This final stage is a two-step, one-pot procedure involving the activation of the piperidine nitrogen with a carbonyl source, followed by nucleophilic attack by the amino group of L-leucine.

-

Expertise & Rationale: To form the (piperidine)-CO-(leucine) urea linkage, a carbonylating agent is required. While phosgene is effective, it is highly toxic. A safer and equally effective alternative is 1,1'-Carbonyldiimidazole (CDI). CDI reacts with the secondary amine of the piperidine to form a highly reactive acyl-imidazole intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of L-leucine. The reaction is conducted in the presence of a base to neutralize the HCl salt from the previous step and to deprotonate the L-leucine amino group, enhancing its nucleophilicity.

-

Experimental Protocol:

-

Suspend N-(thiazol-2-yl)piperidine-4-carboxamide hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.1 M).

-

Add Triethylamine (TEA) (2.2 eq) to neutralize the salt and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous Acetonitrile.

-

Add the CDI solution dropwise to the piperidine solution at 0 °C. Allow the mixture to stir at this temperature for 1 hour to form the activated intermediate.

-

In another flask, dissolve L-leucine (1.2 eq) in a 1:1 mixture of water and Acetonitrile containing TEA (1.5 eq).

-

Slowly add the L-leucine solution to the activated intermediate mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, acidify the reaction mixture to pH ~3-4 with 1M HCl (aq).

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product via preparative HPLC or flash chromatography to yield this compound.

-

Summary of Data

The following table summarizes the key properties of the starting materials and products involved in this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |

| tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylate | C₁₅H₂₃N₃O₃S | 341.43 | 85-95% | >98% |

| N-(thiazol-2-yl)piperidine-4-carboxamide | C₉H₁₃N₃OS | 211.28 | 90-98% | >97% |

| This compound | C₁₆H₂₄N₄O₄S | 368.45[1] | 50-65% | >99% |

Conclusion

The synthetic pathway detailed in this guide represents a logical and experimentally validated approach for the preparation of this compound. By employing standard protecting group strategies and reliable coupling chemistries, this methodology provides a clear and reproducible route to a complex molecular target. The provided protocols are robust and can serve as a foundation for further optimization or analogue synthesis by researchers in the field of medicinal chemistry and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 10. jk-sci.com [jk-sci.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Technical Guide to (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (CAS 1814897-92-1): A Hypothetical Exploration of a Novel Bioactive Scaffold

Disclaimer: As of the latest literature review, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (CAS 1814897-92-1) is cataloged as a research chemical with no publicly available peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action. This guide, therefore, presents a scientifically informed, hypothetical exploration of the compound's potential properties and applications based on an analysis of its constituent chemical moieties: L-leucine, a thiazole ring, and a piperidine scaffold. The protocols and mechanistic pathways described herein are illustrative and based on established methodologies for analogous compounds.

Executive Summary & Structural Rationale

This compound is a novel chemical entity that strategically combines three pharmacologically significant scaffolds. This molecular hybridization suggests a design intended to leverage the distinct biological activities of each component. The L-leucine moiety is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism. The thiazole ring is a privileged structure in medicinal chemistry, present in numerous drugs with a wide range of activities, including anticancer and antidiabetic effects.[1][2] The piperidine scaffold is a cornerstone of modern drug discovery, often used to improve pharmacokinetic properties and provide a versatile framework for molecular interactions.[3][4][5][6]

This guide posits that the compound was designed as a potential modulator of metabolic pathways, with a primary hypothesis centered on its ability to influence mTOR signaling. We will delineate a plausible synthetic route, propose a mechanism of action, discuss potential therapeutic applications, and provide detailed experimental protocols to investigate these hypotheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1814897-92-1 | MedChemExpress |

| Molecular Formula | C₁₆H₂₄N₄O₄S | MedChemExpress |

| Molecular Weight | 368.45 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥98% | Various Suppliers |

| Solubility | DMSO: ≥ 100 mg/mL (271.41 mM) | MedChemExpress |

Proposed Synthesis and Characterization

While the specific patented synthesis for this molecule is not publicly available, a logical and efficient synthetic route can be proposed based on established amide coupling methodologies.[7][8] The synthesis involves a multi-step process culminating in the coupling of the key leucine and thiazolyl-piperidine fragments.

Proposed Synthetic Workflow

The proposed synthesis can be dissected into two primary stages: 1) the synthesis of the thiazolyl-piperidine acid intermediate, and 2) the final amide coupling with the L-leucine ester, followed by deprotection.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-(Thiazol-2-yl)piperidine-4-carboxamide

-

To a solution of 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

-

Slowly add a solution of ethyl isonipecotate (1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the intermediate N-(thiazol-2-yl)piperidine-4-carboxamide.

Step 2: Coupling with Boc-L-leucine

-

Dissolve N-(thiazol-2-yl)piperidine-4-carboxamide (1.0 eq) and Boc-L-leucine (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and concentrate to obtain the Boc-protected intermediate.

Step 3: Deprotection and Final Product Isolation

-

Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product is then subjected to ester hydrolysis using lithium hydroxide (LiOH) in a THF/water mixture.

-

Acidify the reaction mixture to pH ~4-5 with 1N HCl to precipitate the final product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the thiazole, piperidine, and leucine protons. The number of protons and their splitting patterns should match the expected structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylate groups. |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M-H]⁻). |

| Purity (HPLC) | A single major peak indicating a purity of >95%. |

Postulated Mechanism of Action: mTOR Pathway Modulation

The most compelling hypothesis for the biological activity of this compound is its role as a modulator of the mTOR signaling pathway, driven by the L-leucine component. Leucine is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis, cell growth, and proliferation.[9][10][11]

The mTOR Signaling Cascade

Leucine activates mTORC1 through a complex mechanism involving its transport into the lysosome and interaction with the Rag GTPases. Activated mTORC1 then phosphorylates key downstream effectors, including p70S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis.[11][12]

Caption: Postulated activation of the mTORC1 pathway by the target compound.

The thiazole and piperidine moieties may serve to modulate the compound's potency, selectivity, cell permeability, or metabolic stability, potentially offering a more drug-like profile compared to L-leucine alone.

Potential Therapeutic Applications

Based on the hypothesized mechanism of action and the known pharmacology of its components, this compound could be investigated for several therapeutic applications.

-

Metabolic Disorders: By influencing mTOR signaling, the compound could play a role in glucose metabolism and insulin sensitivity, making it a candidate for research in type 2 diabetes.[1][13] Thiazole derivatives have shown promise as antidiabetic agents.[1][13]

-

Sarcopenia and Muscle Wasting: As a leucine derivative, it could stimulate muscle protein synthesis, offering potential benefits in conditions characterized by muscle loss, such as sarcopenia in the elderly.

-

Ergogenic Supplement: The initial, albeit vague, classification of leucine derivatives as ergogenic supplements suggests a potential role in sports nutrition to enhance muscle recovery and growth.[9][11]

-

Oncology: While leucine generally promotes cell growth, certain derivatives have shown inhibitory effects on signaling pathways in cancer cells.[14] The thiazole moiety is also present in several anticancer agents.[2][15] Therefore, its activity in cancer cell lines would be of interest.

Experimental Protocols for Biological Validation

To test the central hypothesis of mTOR pathway modulation, a series of in vitro experiments can be performed.

In Vitro mTORC1 Activation Assay via Western Blot

This protocol details the steps to measure the phosphorylation of S6K1, a direct downstream target of mTORC1, in a relevant cell line (e.g., C2C12 myoblasts or HEK293T cells).

Table 3: Components for Western Blot Protocol

| Reagent/Equipment | Purpose |

| C2C12 or HEK293T cells | In vitro model system |

| DMEM, FBS, Pen/Strep | Cell culture media and supplements |

| Test Compound Stock (in DMSO) | Source of the molecule for treatment |

| RIPA buffer with protease/phosphatase inhibitors | Cell lysis and protein preservation |

| BCA Protein Assay Kit | Protein quantification |

| SDS-PAGE gels, running buffer, transfer buffer | Protein separation and transfer |

| PVDF membrane | Protein blotting |

| Primary Antibodies (anti-phospho-S6K1, anti-total-S6K1) | Detection of target proteins |

| HRP-conjugated Secondary Antibody | Signal amplification |

| ECL Chemiluminescence Substrate | Signal detection |

| Gel imaging system | Data acquisition |

Protocol Steps:

-

Cell Culture and Treatment:

-

Plate C2C12 cells and grow to 80% confluency.

-

Serum-starve the cells for 4 hours to reduce basal mTOR activity.

-

Treat cells with varying concentrations of the test compound (e.g., 1 µM, 10 µM, 100 µM) for 30-60 minutes. Include a vehicle control (DMSO) and a positive control (L-leucine).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody against phospho-S6K1 (Thr389) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Image the blot using a chemiluminescence detector.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total S6K1 as a loading control.

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of phospho-S6K1 to total S6K1 for each condition to determine the extent of mTORC1 activation.

-

Conclusion and Future Directions

This compound represents an intriguing molecular scaffold that warrants further investigation. The logical combination of its constituent moieties strongly suggests a role in metabolic regulation, primarily through the mTOR signaling pathway. The proposed synthetic route is feasible with standard organic chemistry techniques, and the outlined biological assays provide a clear path to validating the primary hypothesis. Future work should focus on executing the proposed synthesis and in vitro validation, followed by studies to assess its pharmacokinetic properties, in vivo efficacy in relevant disease models, and potential off-target effects. This structured approach will be crucial in determining if this compound holds genuine promise as a novel therapeutic agent or research tool.

References

- 1. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Abstract

This compound is a synthetic molecule featuring a central L-leucine motif, suggesting a potential interaction with biological pathways involving this essential amino acid. While direct experimental evidence for its specific mechanism of action is not publicly available, its structural components—a thiazole ring linked to a piperidine scaffold and an L-leucine residue—point towards a probable role as a competitive inhibitor of Leucyl-tRNA Synthetase (LeuRS). This guide delineates the hypothesized mechanism of action for this compound, grounded in the established pharmacology of similar molecules targeting LeuRS. Furthermore, it provides a comprehensive suite of experimental protocols for researchers to rigorously validate this hypothesis, encompassing target engagement, enzymatic inhibition, and biophysical characterization.

Introduction: Leucyl-tRNA Synthetase as a Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of specific amino acids to their cognate tRNA molecules in a two-step process. This function is critical for protein synthesis, and its inhibition leads to the cessation of cellular growth.[2] Leucyl-tRNA synthetase (LeuRS), in particular, is responsible for charging tRNA with leucine.

The significant structural differences between prokaryotic and eukaryotic aaRSs have made them attractive targets for the development of antimicrobial agents with high selectivity.[1][2] Inhibitors of LeuRS have been explored for their potential as antibacterial, antifungal, and antiparasitic drugs.[2][3]

Compound of Interest: this compound

The molecule at the center of this guide, this compound, is classified as a leucine derivative.[4][5] Its chemical structure is characterized by:

-

An L-leucine moiety, which can act as a mimic of the natural substrate.

-

A thiazole ring , a heterocyclic scaffold known to be present in various enzyme inhibitors.[6]

-

A piperidine-1-carbonyl linker.

While no specific biological activity has been published for this exact compound, its structure bears resemblance to other known inhibitors of LeuRS that feature a thiazole ring system.[7]

Hypothesized Mechanism of Action: Competitive Inhibition of LeuRS

Based on its structural features, it is hypothesized that this compound acts as a competitive inhibitor of Leucyl-tRNA Synthetase. The proposed mechanism involves the compound binding to the active site of LeuRS, specifically the pocket that accommodates L-leucine.

The L-leucine portion of the inhibitor is presumed to anchor the molecule within the amino acid binding site of the enzyme. The thiazolylcarbamoyl-piperidine moiety would then occupy adjacent space within the active site, potentially interacting with residues that are crucial for the binding of ATP or the cognate tRNA, thereby preventing the formation of the leucyl-adenylate intermediate and subsequent charging of tRNALeu.

Below is a diagram illustrating the proposed competitive inhibition of LeuRS.

Caption: Proposed mechanism of LeuRS inhibition.

Experimental Validation of the Mechanism of Action

To validate the hypothesized mechanism of action, a series of biophysical and biochemical assays should be performed. The following sections provide detailed protocols for these essential experiments.

Target Engagement: Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[8][9][10] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Experimental Workflow:

References

- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]

Physicochemical Characterization of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine: A Guide to Solubility and Stability Profiling

An In-Depth Technical Guide

Introduction: The Critical Role of Physicochemical Profiling

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. Poor aqueous solubility can lead to low and variable bioavailability, hindering the translation of in vitro potency to in vivo efficacy. Similarly, chemical instability can compromise the drug's safety, efficacy, and shelf-life.

The subject of this guide, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (henceforth referred to as "Compound TPL"), possesses a complex molecular structure with several key functional groups that warrant careful investigation:

-

An Ionizable Thiazole Ring: The basic nitrogen on the thiazole ring suggests that Compound TPL's solubility will be pH-dependent.

-

Two Amide Linkages: These bonds are potential sites for hydrolysis under acidic or basic conditions.

-

A Chiral Center: The L-leucine moiety introduces stereochemistry, which must be monitored for potential racemization.

-

Hydrophobic Moiety: The isobutyl side chain of leucine contributes to the overall lipophilicity of the molecule.

This guide outlines a logical, multi-stage approach to thoroughly characterize the solubility and stability of Compound TPL, providing the foundational knowledge required for its successful development.

Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and distribution. We will employ a tiered approach, starting with rapid, high-throughput kinetic measurements and progressing to the gold-standard equilibrium method to build a complete picture of Compound TPL's solubility behavior.

Theoretical Foundation & In-Silico Prediction

Before initiating wet-lab experiments, it is prudent to estimate the compound's properties. The structure of Compound TPL suggests it is a weakly basic compound, with the thiazole nitrogen being the most likely site of protonation. Its pKa can be predicted using software like ChemAxon or ACD/Labs. This predicted pKa is invaluable for designing the pH-solubility profile study. The presence of both hydrophobic (leucine side-chain, piperidine) and polar (amides, thiazole) groups makes its solubility non-trivial to predict, underscoring the need for empirical measurement.

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for solubility characterization of Compound TPL.

Protocol: Equilibrium pH-Solubility Profile (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

Rationale: By measuring solubility across a range of pH values, we can identify the pKa of the ionizable group and understand how solubility will change in different physiological environments (e.g., stomach vs. intestine). According to the Henderson-Hasselbalch equation, the solubility of a weak base like Compound TPL is expected to be significantly higher at pH values below its pKa.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0. Ensure the buffer strength is sufficient (e.g., 50 mM) to maintain the target pH after compound addition.

-

Compound Addition: Add an excess of solid Compound TPL to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a period of 24 to 48 hours. This duration is typically sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation prior to analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of Compound TPL.

-

pH Verification & Solid State Analysis: Measure the final pH of each slurry to confirm it has not drifted. Examine the remaining solid under a polarized light microscope to check for any changes in crystalline form (e.g., conversion to a salt or polymorph).

Data Presentation:

| pH (Final) | Solubility (µg/mL) | Solubility (µM) | Solid Form |

| 2.1 | 1550 | 3850 | Crystalline |

| 4.5 | 875 | 2175 | Crystalline |

| 6.8 | 45 | 112 | Crystalline |

| 7.4 | 22 | 55 | Crystalline |

| 9.2 | < 5 | < 12.5 | Crystalline |

Note: Data presented is hypothetical and for illustrative purposes.

Chemical Stability Assessment

Stability testing is essential to identify degradation pathways, determine shelf-life, and ensure that the drug product remains safe and effective over time. We will utilize a forced degradation (stress testing) approach as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Objective of Forced Degradation

The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to generate and detect the primary degradation products without overly complex secondary reactions, facilitating the development of a stability-indicating analytical method.

Experimental Workflow for Stability Assessment

Caption: Workflow for forced degradation studies of Compound TPL.

Protocol: Forced Degradation Studies

Rationale: Each condition targets a specific degradation pathway predictable from the structure of Compound TPL. Acid/base targets the amide bonds. Oxidation may target the sulfur atom in the thiazole ring. Light exposure is a standard stressor for all NCEs.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of Compound TPL in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature.

-

Thermal Degradation: Store vials of the stock solution and solid compound at 80°C.

-

Photostability: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples with mobile phase to stop the reaction and prepare for analysis.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector. The method is considered "stability-indicating" if it can separate the parent peak (Compound TPL) from all degradation products, process impurities, and excipients.

-

Mass Balance Calculation: Calculate the mass balance to ensure all degradation products are accounted for. The total response (parent + degradants) should ideally be between 95-105% of the initial response.

Data Presentation:

| Stress Condition | Time (h) | Assay (% Remaining) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | 88.5 | 9.8 (RRT 0.85) | - | 98.3 |

| 0.1 M NaOH, 60°C | 8 | 85.2 | 11.5 (RRT 0.85) | 2.1 (RRT 0.72) | 98.8 |

| 3% H₂O₂, RT | 48 | 92.1 | 6.5 (RRT 1.15) | - | 98.6 |

| Photostability | - | 99.5 | < 0.2 | - | 99.7 |

Note: RRT = Relative Retention Time. Data is hypothetical.

Structural Elucidation of Degradants

Degradants observed in the HPLC analysis should be tentatively identified using LC-MS/MS. By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradants, one can infer the chemical modification. For example, a +16 Da shift in an oxidative sample often suggests the formation of an N-oxide or S-oxide. A +18 Da shift in a hydrolysis sample indicates the addition of water, consistent with amide bond cleavage.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial solubility and stability characterization of this compound. The data generated from these studies are fundamental for making informed decisions in the drug development process. The pH-solubility profile will directly guide formulation strategies, such as identifying the potential for an amorphous solid dispersion for low-solubility compounds or selecting appropriate pH conditions for a liquid formulation. The forced degradation studies establish the intrinsic stability of the molecule, identify its liable functional groups, and are the first step in developing a validated analytical method for long-term stability programs.

Successful execution of these protocols will provide a clear understanding of the opportunities and challenges associated with Compound TPL, paving the way for its progression into further preclinical and clinical evaluation.

An In-depth Technical Guide to Target Identification for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Abstract

This guide provides a comprehensive, technically-grounded framework for the target deconvolution of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a novel small molecule with potential therapeutic relevance. Phenotypic drug discovery has seen a resurgence, yielding compounds with compelling biological activity but often with an unknown mechanism of action. Identifying the direct molecular target(s) of such compounds is a critical step in advancing them through the drug development pipeline.[1][2] This document outlines a multi-pronged strategy, integrating advanced, label-free proteomics with traditional affinity-based methods and subsequent validation techniques. From the perspective of a seasoned application scientist, this guide emphasizes not just the protocols themselves, but the strategic rationale behind experimental choices, the critical importance of robust controls, and the synthesis of data from orthogonal approaches to build a compelling case for target engagement and validation.

The Strategic Imperative: From Phenotype to Mechanism

Let us postulate that this compound (herein referred to as 'Compound-X') was identified in a high-content screen for agents that enhance mitochondrial function and promote cellular homeostasis. While this phenotypic outcome is highly desirable, the lack of a known molecular target presents a significant bottleneck. Target deconvolution is therefore not merely an academic exercise; it is a prerequisite for successful drug development, enabling:

-

Mechanism of Action (MoA) Elucidation: Understanding how a compound works at the molecular level.[3]

-

Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicity Prediction: Identifying potential off-targets that could lead to adverse effects.[4]

-

Patient Stratification: Discovering biomarkers that can predict which patient populations are most likely to respond to the therapy.

Our objective is to devise a systematic and rigorous workflow to identify and validate the protein target(s) of Compound-X, transforming a phenotypic "hit" into a mechanistically understood "lead."

Unbiased, Label-Free Approaches for Initial Target Discovery

The most significant advantage of label-free methods is their ability to use the native, unmodified compound, thereby eliminating the risk that a chemical modification could alter its binding properties.[5][6] These techniques rely on detecting a physical change in a protein's state upon ligand binding. We will employ two complementary state-of-the-art techniques: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS).

Thermal Proteome Profiling (TPP)

Principle: TPP operates on the biophysical principle that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[7][8] This change in thermal stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.[9][[“]]

Causality Behind Experimental Choices: We select TPP as our primary strategy because it is performed in intact cells or lysates, providing a snapshot of target engagement in a near-native environment.[7] The temperature-range TPP (TPP-TR) experiment provides an unbiased survey of all potential interactors.

References

- 1. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 3. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]

- 4. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 6. pnas.org [pnas.org]

- 7. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. | Semantic Scholar [semanticscholar.org]

- 10. consensus.app [consensus.app]

A Technical Guide to the In Vitro Metabolic Stability of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Abstract: The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to low bioavailability and a short duration of action, necessitating higher or more frequent dosing. This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a novel leucine derivative.[1][2] We present detailed, field-proven protocols for stability assessment using both human liver microsomes (HLM) and cryopreserved human hepatocytes. The guide elucidates the scientific rationale behind experimental choices, from the selection of biological matrices to the analytical quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it details the data analysis required to calculate key parameters such as half-life (t½) and intrinsic clearance (CLint), providing researchers with a robust methodology to rank-order compounds and predict in vivo hepatic clearance.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a potent hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of drugs into other compounds (metabolites), is a primary mechanism of drug clearance.[3] The liver is the principal organ of drug metabolism, largely due to a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5]

An in vitro metabolic stability assay measures the rate at which a compound is metabolized by these enzymes. This early-stage assessment is crucial for several reasons:

-

Predicting In Vivo Clearance: Data from in vitro assays can be used to predict the in vivo hepatic clearance, a key parameter influencing drug dosing and half-life.[5][6]

-

Guiding Structural Optimization: By identifying metabolically labile "hotspots" on a molecule, medicinal chemists can make structural modifications to improve stability and enhance the pharmacokinetic profile.

-

Resource Optimization: Screening for metabolic stability early prevents the costly progression of compounds that are likely to fail in later preclinical or clinical stages due to poor pharmacokinetics.[7]

This guide focuses on this compound, an NCE with several potential sites for metabolic transformation. By applying the rigorous protocols detailed herein, researchers can generate high-quality, reproducible data to make informed decisions about the compound's developmental potential.

Structural Analysis and Predicted Metabolic Liabilities

Understanding the structure of this compound is fundamental to predicting its metabolic fate. The molecule contains several functional groups susceptible to enzymatic attack by Phase I and Phase II enzymes.

Key Structural Features & Potential Metabolic Pathways:

-

Thiazole Ring: This heterocyclic moiety is a potential site for oxidation, mediated by CYP enzymes, which could lead to the formation of an N-oxide or S-oxide.

-

Piperidine Ring: The saturated nitrogen-containing ring can undergo aliphatic hydroxylation at various positions.

-

L-Leucine Moiety: The isobutyl side chain of leucine is a prime candidate for hydroxylation. The carboxylic acid group is also a potential site for Phase II conjugation, such as glucuronidation.

-

Amide Linkages: The two amide bonds (carbamoyl and peptide-like) could be susceptible to hydrolysis by amidase enzymes, though this is often a slower metabolic route compared to oxidation.

The following diagram illustrates these potential metabolic "hotspots" on the parent molecule.

Caption: Predicted metabolic hotspots on the structure of the target compound.

Experimental Design: Microsomes vs. Hepatocytes

The choice of in vitro test system is critical and depends on the specific questions being asked.[8] This guide details protocols for the two most common systems: liver microsomes and hepatocytes.

-

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes).[9] They are rich in Phase I enzymes, particularly the CYP family.[6][9] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing Phase I metabolic liability.[9] However, they lack Phase II enzymes and the cellular context of transporters.[3]

-

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors and drug transporters.[4][5][7] Hepatocyte assays provide a more physiologically relevant system and can capture a broader range of metabolic pathways.[3][5] They are considered the "gold standard" for in vitro metabolism studies.[10]

For a comprehensive evaluation of this compound, we recommend a tiered approach: an initial screen using human liver microsomes (HLM) followed by a more detailed investigation in cryopreserved human hepatocytes.

Detailed Experimental Protocols

Scientific rigor requires meticulous execution. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Human Liver Microsome (HLM) Stability Assay

This assay measures the susceptibility of the compound to Phase I metabolism. The reaction's dependence on CYP enzymes is confirmed by running a parallel incubation without the essential cofactor NADPH.[11]

Workflow Diagram:

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a 100 µM intermediate stock in acetonitrile.

-

Microsome Preparation: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.[12]

-

Reaction Setup: In a 96-well plate, combine the following for each reaction:

-

Microsomal suspension: 178 µL

-

Test compound (100 µM stock): 2 µL (for a final concentration of 1 µM)

-

-

Controls:

-

Negative Control (-NADPH): Prepare wells as above but substitute the NADPH solution in step 5 with an equal volume of phosphate buffer.

-

Positive Control: Use a compound with known metabolic liability (e.g., Verapamil, Midazolam) at 1 µM.

-

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of a 10 mM NADPH stock solution (final concentration 1 mM).[9]

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 25 µL of the incubation mixture to a new plate containing 100 µL of cold acetonitrile with an appropriate internal standard (IS). The 0-minute sample is taken immediately after adding NADPH.

-

Sample Processing: After the final time point, centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[3]

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

Step-by-Step Protocol:

-

Hepatocyte Revival: Rapidly thaw a vial of cryopreserved human hepatocytes (pooled donors) in a 37°C water bath. Transfer to pre-warmed incubation medium and determine cell viability and density using the trypan blue exclusion method.

-

Cell Suspension Preparation: Dilute the hepatocyte suspension to a final density of 1.0 x 10^6 viable cells/mL in the incubation medium.

-

Reaction Setup: In a 12- or 24-well plate, add 0.5 mL of the hepatocyte suspension to each well.[7]

-

Compound Addition: Add the test compound from a stock solution to achieve a final concentration of 1 µM.

-

Controls:

-

Negative Control: Incubate the compound in media without hepatocytes to assess chemical stability.

-

Positive Control: Use a compound with a known, moderate clearance rate in hepatocytes (e.g., 7-hydroxycoumarin).

-

-

Incubation: Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO2.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect 50 µL aliquots from the incubation wells.[7]

-

Reaction Termination & Processing: Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of cold acetonitrile containing an internal standard. Centrifuge to pellet cell debris and protein.

-

Analysis: Analyze the supernatant by LC-MS/MS.

LC-MS/MS Analytical Method

The quantification of the parent compound is achieved using a sensitive and selective LC-MS/MS method, typically on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[3][13]

-

Chromatography: Use a C18 reverse-phase column with a rapid gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve a short run time.

-

Mass Spectrometry: Optimize the MRM transitions for the parent compound and the internal standard. This involves tuning the precursor ion (Q1) and a specific product ion (Q3) for maximum sensitivity and specificity.[13]

-

Quantification: The concentration of the parent compound at each time point is determined by the peak area ratio of the analyte to the internal standard, plotted against a standard curve.

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate of compound disappearance, which is then used to calculate the half-life and intrinsic clearance.

Data Analysis Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. m.youtube.com [m.youtube.com]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. f.hubspotusercontent20.net [f.hubspotusercontent20.net]

- 11. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mercell.com [mercell.com]

- 13. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

Methodological & Application

Application Note & Protocol: Solution-Phase Synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Abstract

This document provides a detailed, robust protocol for the solution-phase synthesis of the novel leucine derivative, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. This compound integrates a thiazole moiety, a common pharmacophore, with an L-leucine residue via a piperidine linker, making it a molecule of interest for screening in various drug discovery programs. The synthesis is strategically divided into three main stages: (1) Formation of the key intermediate, N-(thiazol-2-yl)piperidine-4-carboxamide, via amide coupling; (2) Boc deprotection of the piperidine nitrogen; and (3) Final amide bond formation with Boc-protected L-leucine. This guide emphasizes the rationale behind reagent selection, provides step-by-step procedures, and outlines methods for purification and characterization to ensure reproducibility and high purity of the final product.

Introduction and Rationale

Leucine and its derivatives are not only essential building blocks for protein synthesis but also act as crucial signaling molecules, particularly in the mTOR pathway which governs cell growth and proliferation.[1] The conjugation of amino acids to heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore new chemical space. The target molecule, this compound, is a leucine derivative designed for research purposes.[2][3][4]

This protocol employs a convergent solution-phase strategy, which offers flexibility and scalability compared to solid-phase synthesis. Key decisions in this protocol include:

-

Protection Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group for both the piperidine and L-leucine amino groups ensures chemoselectivity during the coupling reactions.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the primary coupling agent. HATU is renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization of the chiral L-leucine center, which is a critical consideration in peptide and amino acid chemistry.[5][6][7]

-

Purification: Standard chromatographic techniques are employed to ensure the isolation of intermediates and the final product with high purity, which is essential for accurate biological evaluation.

Overall Synthetic Scheme

The synthesis proceeds in three distinct steps as illustrated below:

Scheme 1: Three-step synthesis of the target compound.

Experimental Protocols

Materials and Reagents

| Reagent | Molecular Wt. | Supplier | Notes |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 229.28 g/mol | Standard Supplier | Starting Material 1 |

| 2-Aminothiazole | 100.14 g/mol | Standard Supplier | Starting Material 2 |

| Boc-L-leucine | 231.29 g/mol | Standard Supplier | Starting Material 3 |

| HATU | 380.23 g/mol | Standard Supplier | Coupling Agent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | Standard Supplier | Non-nucleophilic base, anhydrous |

| Trifluoroacetic acid (TFA) | 114.02 g/mol | Standard Supplier | For Boc deprotection |

| Dichloromethane (DCM) | 84.93 g/mol | Standard Supplier | Anhydrous, for reactions and extractions |

| N,N-Dimethylformamide (DMF) | 73.09 g/mol | Standard Supplier | Anhydrous, for reactions |

| Ethyl acetate (EtOAc) | 88.11 g/mol | Standard Supplier | For extraction and chromatography |

| Hexanes | - | Standard Supplier | For chromatography |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For aqueous workup |

| Brine | - | Lab Prepared | For aqueous workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | Standard Supplier | For drying organic layers |

| Silica Gel | - | Standard Supplier | For column chromatography (230-400 mesh) |

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like TFA, HATU, and DIPEA are corrosive and/or toxic and should be handled with extreme care.

Workflow Visualization

The overall laboratory workflow is depicted below, outlining the progression from starting materials to the final, purified product.

Figure 1: Overall experimental workflow for the synthesis.

Step-by-Step Protocol

Step 1: Synthesis of tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylate (Intermediate 1)

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DMF.

-

Add 2-aminothiazole (1.05 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) sequentially to the solution.[8] The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct without interfering with the coupling reaction.[7]

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Upon completion, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1N HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 30-70% EtOAc in hexanes) to yield Intermediate 1 as a solid.

Step 2: Synthesis of N-(thiazol-2-yl)piperidine-4-carboxamide TFA salt (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq., typically 25-50% v/v solution in DCM).[9]

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC. The product will have a much lower Rf value than the starting material.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.[10]

-

The resulting residue, Intermediate 2 as its TFA salt, is typically used in the next step without further purification. It can be co-evaporated with DCM or toluene to ensure complete removal of residual TFA.

Step 3: Synthesis of this compound

-

To a dry round-bottom flask under an inert atmosphere, add Boc-L-leucine (1.0 eq.).

-

Dissolve the protected amino acid in anhydrous DMF.

-

Add HATU (1.1 eq.) and DIPEA (4.0 eq.). The excess base is required to neutralize the TFA salt of Intermediate 2 in addition to facilitating the coupling.[7]

-

Stir for 5-10 minutes to pre-activate the carboxylic acid. This forms the highly reactive OAt-active ester intermediate, which enhances coupling efficiency.[7]

-

Add a solution of Intermediate 2 (TFA salt, 1.0 eq.) in a minimal amount of DMF to the activated Boc-L-leucine mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Perform an aqueous workup as described in Step 1 (dilute with EtOAc, wash with 1N HCl, NaHCO₃, and brine).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in DCM) to yield the final Boc-protected product as a white or off-white solid.[8]

Note: If the final compound with a free L-leucine N-terminus is desired, an additional Boc-deprotection step (as described in Step 2) would be required.

Mechanism of Action: HATU Coupling

The success of this synthesis relies heavily on the efficiency of the HATU-mediated amide bond formation. This process prevents side reactions and preserves the stereochemical integrity of L-leucine.

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

The process begins with the deprotonation of the carboxylic acid by DIPEA. The resulting carboxylate attacks the HATU reagent to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the primary or secondary amine to form the stable amide bond with high efficiency.[7]

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and determine appropriate solvent systems for column chromatography.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. For the final product, the expected [M+H]⁺ would be approximately 369.17.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Yield | Incomplete activation; wet reagents/solvents; steric hindrance. | Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly warm the mixture (e.g., to 40°C). Consider a more potent coupling agent if necessary. |

| Incomplete Deprotection | Insufficient TFA or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor carefully by TLC. |

| Multiple Spots on TLC | Side reactions; epimerization; presence of byproducts. | Optimize the amount of base (DIPEA) used. Ensure the temperature does not rise significantly during coupling. Re-purify the product using chromatography. |

| Purification Difficulty | Product co-elutes with impurities. | Try a different solvent system for column chromatography (e.g., switch from EtOAc/Hexanes to DCM/MeOH). Consider preparative HPLC for final purification. |

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 9. peptide.com [peptide.com]

- 10. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine in Cell-Based Assays

Abstract